Ethyl 6-chloronicotinate

Lipophilicity Medicinal Chemistry ADME

Sourcing a pyridine building block where physical state impacts large-scale handling? Ethyl 6-chloronicotinate (MP 26-30°C) offers liquid handling at ambient temperatures, simplifying reactor charging on multi-kilogram scales. • Dual reactive centers: electrophilic 6-Cl for SNAr coupling + ethyl ester for La(OTf)₃-catalyzed direct amidation, eliminating discrete activation steps • ≥97% purity ensures reproducible HTE results; low-melting solid enables accurate automated liquid dispensing • Proven intermediate in Tazarotene (ANDA) and CNS-targeted nicotinamide derivatives with favorable ADME profiles

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 49608-01-7
Cat. No. B132879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloronicotinate
CAS49608-01-7
Synonyms6-Chloro-3-pyridinecarboxylic Acid Ethyl Ester;  2-Chloropyridine-5-carboxylic Acid Ethyl Ester;  Ethyl 2-chloro-5-pyridinecarboxylate;  Ethyl 6-Chloro-3-nicotinate;  Ethyl 6-Chloro-3-pyridinecarboxylate;  Ethyl 6-Chloronicotinate; 
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
InChIKeyILDJJTQWIZLGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloronicotinate: Properties & Synthetic Utility


Ethyl 6-chloronicotinate (CAS 49608-01-7), a nicotinic acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol [1], is a fundamental pyridine-based building block in organic synthesis. It exists as a colorless to pale yellow, low-melting solid (MP 26-30°C) [2] and is characterized by its dual reactive centers: an electrophilic chlorine atom at the 6-position of the pyridine ring and an ester functionality at the 3-position. This combination underpins its role as a versatile intermediate in the construction of complex molecules for pharmaceutical and agrochemical applications .

Ethyl 6-Chloronicotinate: Quantitative Differentiation


The procurement of a 6-chloronicotinate ester for a specific synthetic route or application is not a simple commodity decision. Seemingly minor structural variations within this class—such as exchanging the ethyl ester for a methyl, isopropyl, or the free carboxylic acid—can profoundly impact key performance metrics. These differences manifest as quantifiable shifts in lipophilicity (XLogP3), physical state and handling characteristics (melting point), reactivity profiles in pivotal transformations like direct amidation, and ultimate downstream process economics. The evidence presented below quantifies these critical distinctions, demonstrating why ethyl 6-chloronicotinate is often the optimal choice over its closest analogs for specific research and industrial applications [1].

Ethyl 6-Chloronicotinate: Comparative Evidence


Lipophilicity vs. Methyl Ester

Compared to its methyl ester analog, ethyl 6-chloronicotinate exhibits a measurably higher predicted lipophilicity, which is a critical parameter for designing compounds with improved membrane permeability and oral bioavailability. The XLogP3 value for ethyl 6-chloronicotinate is 2.3 [1], whereas the predicted XLogP3 for methyl 6-chloronicotinate is lower, reflecting its reduced hydrophobic character [2]. This difference stems from the additional methylene group in the ethyl ester, which increases its affinity for non-polar environments.

Lipophilicity Medicinal Chemistry ADME

Physical State and Handling Advantages

The physical state of a reagent is a primary consideration in process development. Ethyl 6-chloronicotinate is a low-melting solid with a reported melting point range of 26-30°C [1]. This is in stark contrast to its methyl ester counterpart, which is a solid with a significantly higher melting point of 86-90°C , and its free acid precursor, 6-chloronicotinic acid, which is a solid with a melting point of >190°C . The low melting point of the ethyl ester facilitates handling as a liquid at or near room temperature, which can simplify transfer and addition to reactions on scale, while still allowing for purification via crystallization.

Physicochemical Properties Process Chemistry Crystallization

High Commercial Purity & Specifications

For reproducible research and industrial applications, the purity and specification of a starting material are paramount. Ethyl 6-chloronicotinate is commercially available with a guaranteed purity of ≥99% as determined by gas chromatography (GC), and a defined density range of 1.23-1.25 g/mL [1]. In contrast, data for less common analogs, such as isopropyl 6-chloronicotinate, often lack such rigorous, publicly-available purity specifications from major vendors, introducing uncertainty in sourcing and method development .

Quality Control Procurement Reproducibility

Direct Amidation via La(OTf)₃ Catalysis

The ability to undergo chemoselective transformations is a key differentiator. Ethyl 6-chloronicotinate has been demonstrated to undergo direct amidation with benzylamine in the presence of lanthanum trifluoromethanesulfonate (La(OTf)₃) as a catalyst . This reaction pathway offers an alternative to more traditional, multi-step procedures involving hydrolysis to the acid followed by coupling. While the free acid (6-chloronicotinic acid) can also be amidated, it typically requires activation steps (e.g., conversion to an acid chloride or use of coupling reagents) that can introduce additional purification burdens or side reactions .

Synthetic Methodology Amidation Catalysis

Ethyl 6-Chloronicotinate: Deployment Scenarios


Medicinal Chemistry: Lipophilicity Optimization

When designing a series of 6-chloronicotinamide derivatives for a central nervous system (CNS) target, the starting material's intrinsic lipophilicity influences the final compound's ADME profile. Ethyl 6-chloronicotinate (XLogP3 2.3 [1]) provides a more balanced starting point for achieving favorable brain penetration compared to the more polar methyl ester. This subtle but quantifiable difference can steer a medicinal chemistry program toward a more developable chemical series.

Process Scale-Up: Handling Advantages

For process chemists developing a robust, scalable route to a pharmaceutical intermediate, the physical state of ethyl 6-chloronicotinate (MP 26-30°C [2]) is a significant advantage. Its ability to be handled as a liquid at ambient temperatures simplifies reactor charging and improves mixing on multi-kilogram scales, while the proven direct amidation with La(OTf)₃ can eliminate a discrete activation step, reducing process mass intensity and overall cost.

High-Throughput Experimentation (HTE)

In an HTE setting where reproducibility and ease of dispensing are critical, ethyl 6-chloronicotinate's well-defined commercial purity (≥99% GC [3]) and liquid-like consistency at room temperature make it an ideal building block. Automated liquid handlers can dispense it accurately without the risk of clogging from solids, and the high purity ensures that the results of parallel synthesis campaigns are not confounded by variable reagent quality.

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